Intepirdine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Alzheimer's Disease:

Intepirdine was initially explored as a treatment for Alzheimer's disease (AD). It acts by antagonizing the 5-HT6 receptor, a protein in the brain linked to memory and cognition. Studies in animal models showed promise, with Intepirdine improving memory function and reducing markers of neurodegeneration []. However, phase 2 clinical trials in humans failed to demonstrate significant cognitive benefits, although the drug appeared safe and well-tolerated [].

Other Neurological Applications:

Research has also explored Intepirdine for other neurological conditions. Preclinical studies suggest potential benefits in:

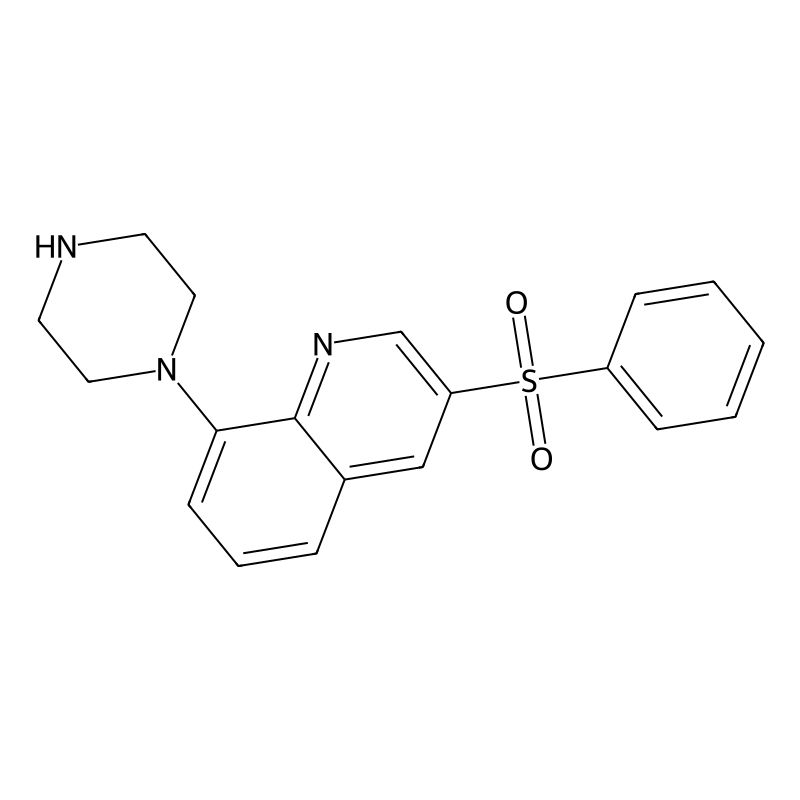

Intepirdine, also known by its developmental names RVT-101 and SB-742457, is a compound classified as an n-arylpiperazine. Its chemical formula is C₁₉H₁₉N₃O₂S, and it features a piperazine ring substituted with a benzenesulfonyl group and a quinoline moiety. This compound primarily acts as an antagonist of the serotonin receptor 6 (5-HT6), which is implicated in cognitive functions and is considered a potential target for treating neurodegenerative diseases such as Alzheimer's disease and Lewy body dementia .

- Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with diketones under acidic conditions.

- Sulfonylation: The introduction of the benzenesulfonyl group can occur via nucleophilic substitution reactions, where the piperazine derivative reacts with sulfonyl chlorides.

- Quinoline Synthesis: The quinoline component can be synthesized through cyclization reactions involving aniline derivatives and α,β-unsaturated carbonyl compounds.

Intepirdine exhibits significant biological activity primarily through its action as a 5-HT6 receptor antagonist. This mechanism is believed to enhance cognitive function by increasing levels of acetylcholine in the brain, which is often diminished in Alzheimer's disease. Studies have indicated that intepirdine may reverse learning deficits in animal models, suggesting its potential efficacy in improving cognitive functions impaired by neurodegenerative conditions .

The synthesis of intepirdine involves several steps:

- Preparation of the Piperazine Derivative: This can be achieved through a reaction between piperazine and a suitable aryl halide.

- Introduction of the Sulfonyl Group: This is typically done using sulfonyl chlorides under basic conditions to form the benzenesulfonyl moiety.

- Quinoline Formation: The final step often involves cyclization reactions that incorporate the quinoline structure, which can be achieved using classical organic synthesis techniques such as Fischer indole synthesis or similar methods.

Intepirdine has been primarily investigated for its potential use in treating cognitive deficits associated with Alzheimer's disease and other forms of dementia. Its role as a 5-HT6 antagonist positions it as a candidate for enhancing cognitive function by modulating serotonergic activity in the central nervous system. Clinical trials have explored its efficacy as an adjunct therapy to existing treatments like donepezil, although results have been mixed .

Several compounds exhibit structural and functional similarities to intepirdine, particularly those acting on serotonin receptors or involved in cognitive enhancement:

| Compound Name | Mechanism of Action | Key Features |

|---|---|---|

| SB-742457 | 5-HT6 receptor antagonist | Predecessor to intepirdine; similar structure |

| SUVN-502 | 5-HT6 receptor antagonist | Advanced compound with promising results |

| PZ-1939 | 5-HT6 receptor antagonist | Exhibits unique binding interactions |

| PZ-1922 | 5-HT6 receptor antagonist | Slightly lower affinity compared to others |

Intepirdine's uniqueness lies in its specific structural features that allow it to interact distinctly with serotonin receptors while aiming to enhance cognitive function without directly targeting amyloid-beta plaques or tau proteins associated with Alzheimer's pathology .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic